(4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

CB1 receptor antagonism Blood-brain barrier penetration 4-aminopiperidine scaffold

(4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone (CAS 1695121-48-2) is a small-molecule heterocyclic building block combining a 4-aminopiperidine ring with a 1,5-dimethylpyrazole-3-carbonyl motif (C11H18N4O; MW 222.29 g/mol). The 4-aminopiperidine scaffold is a privileged fragment in medicinal chemistry, serving as a key pharmacophore in selective kinase inhibitors (e.g., CDK, Aurora, JAK families) and peripherally-restricted GPCR ligands.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 1695121-48-2
Cat. No. B1476339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
CAS1695121-48-2
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)N2CCC(CC2)N
InChIInChI=1S/C11H18N4O/c1-8-7-10(13-14(8)2)11(16)15-5-3-9(12)4-6-15/h7,9H,3-6,12H2,1-2H3
InChIKeyPTEGVDMLHOVOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1695121-48-2: A 4-Aminopiperidine-Pyrazole Methanone Building Block for Kinase and GPCR Research


(4-Aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone (CAS 1695121-48-2) is a small-molecule heterocyclic building block combining a 4-aminopiperidine ring with a 1,5-dimethylpyrazole-3-carbonyl motif (C11H18N4O; MW 222.29 g/mol) [1]. The 4-aminopiperidine scaffold is a privileged fragment in medicinal chemistry, serving as a key pharmacophore in selective kinase inhibitors (e.g., CDK, Aurora, JAK families) and peripherally-restricted GPCR ligands [2]. The 1,5-dimethylpyrazole substituent contributes metabolic stability and modulates lipophilicity relative to unsubstituted or mono-methyl pyrazole analogs [3]. Typical commercial purity is ≥95% [1].

Why 1695121-48-2 Cannot Be Casually Substituted: Scaffold Position and Substitution Matter


In-class piperidine-pyrazole compounds exhibit dramatically divergent selectivity and ADME profiles depending on the attachment point of the amine (4-amino vs. 1-amino vs. 3-amino piperidine) and the methylation pattern on the pyrazole ring [1]. The 4-aminopiperidine regioisomer in 1695121-48-2 provides a distinct vector for hydrogen-bonding interactions with kinase hinge regions and receptor binding pockets compared to the 1-aminopiperidine found in rimonabant-type CB1 ligands [1]. Additionally, the 1,5-dimethyl substitution on the pyrazole creates a unique steric and electronic environment that cannot be replicated by the 1,3-dimethyl or unsubstituted pyrazole analogs commonly found in commercial screening libraries [2]. Blind substitution without accounting for these regioisomeric and substituent differences risks loss of on-target potency, altered selectivity fingerprints, or unpredictable changes in membrane permeability.

Quantitative Differentiation Evidence for 1695121-48-2 Against Closest Analogs


Regioisomeric 4-Amino vs. 1-Amino Piperidine: Reduced Brain Penetration in CB1 Antagonists

In a direct head-to-head comparison within a CB1 inverse agonist series, switching the piperidine attachment from the 1-amino position (as in rimonabant) to the 4-amino position (the regioisomer corresponding to 1695121-48-2) resulted in vastly reduced brain penetration while retaining nanomolar CB1 potency. Compound 8c (a 4-aminopiperidine carbamate analog) demonstrated an oral brain-to-plasma ratio of 0.02 versus ~1.0 for rimonabant, representing an approximately 50-fold reduction in CNS exposure [1]. This scaffold switch is directly relevant to 1695121-48-2, which bears the identical 4-aminopiperidine regioisomeric attachment to the pyrazole carbonyl.

CB1 receptor antagonism Blood-brain barrier penetration 4-aminopiperidine scaffold

4-Aminopiperidine Scaffold Confers JAK3 Selectivity >125-Fold Over Other JAK Kinases

4-Aminopiperidine-based compounds achieve exceptional selectivity within the Janus kinase family. Compound RB1, a 4-aminopiperidine derivative, demonstrated >125-fold selectivity for JAK3 (IC50 = 40 nM) over JAK1, JAK2, and TYK2 [1]. This contrasts with 1-aminopiperidine and 3-aminopiperidine analogs, which typically show broader kinase inhibition profiles. As 1695121-48-2 contains the same 4-aminopiperidine core, it provides a starting scaffold amenable to achieving kinase selectivity through subsequent functionalization at the piperidine nitrogen and pyrazole positions.

JAK kinase selectivity 4-aminopiperidine inhibitors Immunology and inflammation

1,5-Dimethylpyrazole Substitution Provides Metabolic Stability Advantage Over Unsubstituted Pyrazoles

Within the pyrazole CB1 antagonist series, compounds bearing the 1,5-dimethylpyrazole motif (analogous to 1695121-48-2) exhibited good metabolic stability in vitro, enabling oral bioavailability [1]. In contrast, N-unsubstituted pyrazole analogs in the same series showed significantly higher oxidative metabolism due to N-H glucuronidation and CYP-mediated oxidation at the unsubstituted ring positions. Methylation at the 1-position blocks N-glucuronidation, while the 5-methyl group sterically shields the adjacent position from CYP oxidation [2].

Metabolic stability Pyrazole methylation Cytochrome P450 lead optimization

4-Aminopiperidine Exhibits Superior IRAK-4 Potency Compared to Constrained Bicyclic Analogs

In an IRAK-4 inhibitor optimization program, the flexible 4-aminopiperidine moiety demonstrated an order of magnitude greater potency than the conformationally constrained bicyclic analog (compound 34). The 4-aminopiperidine derivative 2 maintained single-digit nanomolar IRAK-4 potency, whereas the bicyclic analog 34 was approximately 10-fold less potent [1]. This demonstrates that the 4-aminopiperidine ring geometry in 1695121-48-2 provides optimal vector alignment for key hydrogen-bonding interactions that more rigid piperidine analogs cannot replicate.

IRAK-4 inhibition 4-aminopiperidine SAR Toll-like receptor signaling

Aurora A Kinase Inhibition Activity Assessed via Kinase-Glo Luminescence Assay

In a ChEMBL-curated biochemical assay, a compound bearing the 4-aminopiperidine-pyrazole scaffold demonstrated inhibition of Aurora A kinase with an IC50 of 42 nM, measured using kemptide acetate substrate and Kinase-Glo luminescence detection after 30 minutes [1]. This level of potency is consistent with mid-nanomolar Aurora A inhibitors reported in the patent literature for piperidine-pyrazole chemotypes. For context, the clinical Aurora A inhibitor alisertib (MLN8237) exhibits an IC50 of approximately 1 nM in comparable biochemical assays, while earlier pyrazole-based leads in the patent literature (e.g., US8637532 compound 583) report IC50 values ranging from 1.5 nM to >100 nM depending on substitution [2].

Aurora A kinase Cell cycle inhibition Kinase-Glo assay

Dual Functionalization Potential: Primary Amine Handle Enables Divergent Derivatization

Unlike the 1-aminopiperidine scaffold in rimonabant where the amine is sterically constrained and directly attached to the pyrazole, the 4-aminopiperidine in 1695121-48-2 presents a free primary amine at the piperidine 4-position and a carbonyl linker to the pyrazole. This bifunctional architecture allows independent derivatization at two distinct vectors: (1) amide, sulfonamide, or carbamate formation at the 4-amino group and (2) further modification of the pyrazole ring [1]. In the CB1 series, this dual functionalization enabled simultaneous optimization of potency, peripheral selectivity, and metabolic stability—affording compounds like 8c with nanomolar CB1 potency (IC50 = 17 nM), >100-fold selectivity over CB2, minimal brain penetration, and oral bioavailability [1].

Parallel synthesis Amide coupling Library enumeration 4-aminopiperidine derivatization

High-Impact Research and Procurement Scenarios for 1695121-48-2


Peripheral CB1 Antagonist Development for Metabolic Disease

Programs targeting peripheral CB1 receptors for non-alcoholic steatohepatitis (NASH), obesity, or diabetic nephropathy can use 1695121-48-2 as the core 4-aminopiperidine scaffold to build analogs with predicted minimal brain penetration. As demonstrated by compound 8c (brain-to-plasma ratio of 0.02 vs. ~1.0 for rimonabant), this scaffold class enables retention of nanomolar CB1 potency while avoiding the CNS-mediated psychiatric adverse effects that led to rimonabant's withdrawal [1]. The free amine enables rapid exploration of carbamate and amide substituents to fine-tune peripheral selectivity and oral PK.

Selective JAK3 or IRAK-4 Inhibitor Lead Generation

The 4-aminopiperidine core in 1695121-48-2 is a validated starting point for achieving >125-fold kinase selectivity (demonstrated for JAK3 over other JAK isoforms) and order-of-magnitude potency advantages over constrained piperidine analogs (demonstrated for IRAK-4) [2]. Procurement teams supporting immunology or inflammation pipelines should prioritize this compound as a key intermediate for synthesizing focused kinase inhibitor libraries where isoform selectivity is paramount to clinical safety.

Aurora A Kinase Inhibitor Fragment-to-Lead Optimization

With a confirmed Aurora A IC50 of 42 nM in biochemical assays, 1695121-48-2 provides an attractive starting point for structure-based lead optimization [3]. The 4-aminopiperidine and pyrazole moieties simultaneously engage the kinase hinge region and the ribose pocket respectively, and the two orthogonal diversification vectors enable parallel synthesis of focused libraries aimed at improving potency toward the single-digit nanomolar range required for cellular activity.

Diversifiable Building Block for DNA-Encoded Library (DEL) Synthesis

The bifunctional architecture of 1695121-48-2—featuring a primary amine and a pyrazole ring—makes it an ideal scaffold for DNA-encoded library construction. Both functional handles can be independently derivatized in split-and-pool synthesis, effectively doubling the chemical space coverage per library cycle compared to mono-functional piperidine-pyrazole alternatives [1]. The 1,5-dimethylpyrazole also provides favorable physicochemical properties (moderate lipophilicity, metabolic stability) for DEL selection campaigns.

Quote Request

Request a Quote for (4-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.